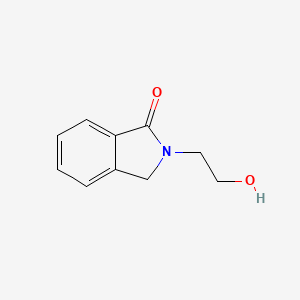
2-(2-hydroxyethyl)-3H-isoindol-1-one
Übersicht
Beschreibung
2-(2-hydroxyethyl)-3H-isoindol-1-one, also known as ISO, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. ISO is a derivative of isoindolinone, a heterocyclic compound that has been used in the synthesis of various pharmaceuticals and agrochemicals. ISO has been found to have a unique structure and properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethyl)-3H-isoindol-1-one involves its inhibition of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one are still being studied. However, it has been found that 2-(2-hydroxyethyl)-3H-isoindol-1-one can selectively inhibit MAO-A without affecting MAO-B, another enzyme involved in the metabolism of neurotransmitters. This selectivity makes 2-(2-hydroxyethyl)-3H-isoindol-1-one a promising candidate for further research in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its selectivity in inhibiting MAO-A without affecting MAO-B. This selectivity makes it a promising candidate for further research in the treatment of neurological disorders. However, one limitation of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its potential toxicity. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to be toxic to certain cell lines, and further research is needed to determine its safety for use in humans.
Zukünftige Richtungen
There are several future directions that could be pursued in the research of 2-(2-hydroxyethyl)-3H-isoindol-1-one. One potential direction is the development of 2-(2-hydroxyethyl)-3H-isoindol-1-one derivatives that have increased selectivity and decreased toxicity. Another potential direction is the investigation of 2-(2-hydroxyethyl)-3H-isoindol-1-one's effects on other neurotransmitters and enzymes involved in neurological disorders. Additionally, the potential therapeutic effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one in the treatment of other disorders, such as cancer and cardiovascular disease, could be explored. Overall, the unique structure and properties of 2-(2-hydroxyethyl)-3H-isoindol-1-one make it a promising candidate for further research in various fields of scientific inquiry.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been shown to act as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one has the potential to increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOGXOYZNOFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277449 | |
| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-3H-isoindol-1-one | |
CAS RN |
5334-06-5 | |
| Record name | NSC2381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

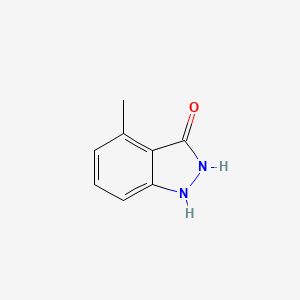
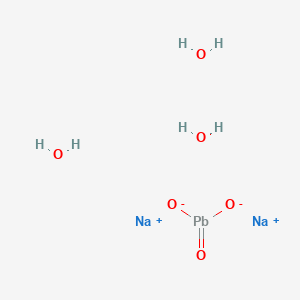
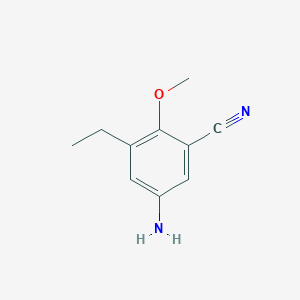
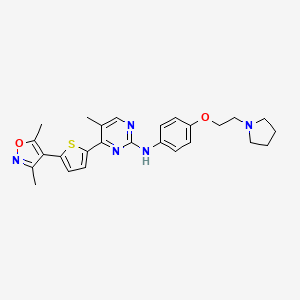
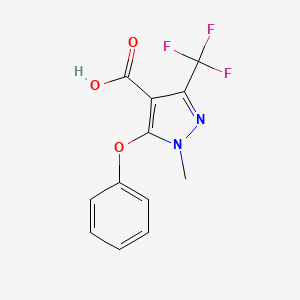
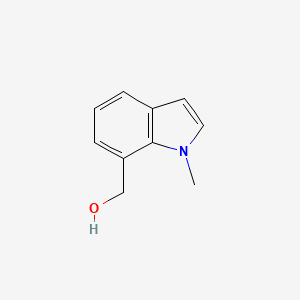
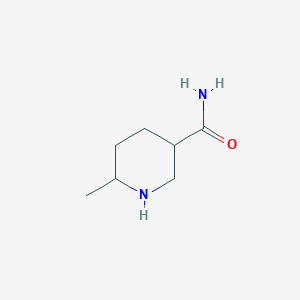

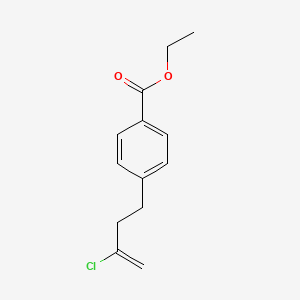
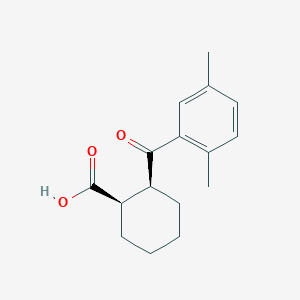
![Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614407.png)
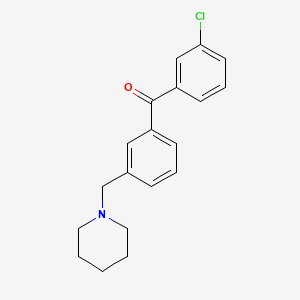
![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)